4-{[(E)-pyridin-2-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-((2-PYRIDINYLMETHYLENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-PYRIDINYLMETHYLENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a condensation reaction with pyridine-2-carbaldehyde.
Methoxylation: The trimethoxyphenyl group can be introduced through a series of methoxylation reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers or other materials for enhanced properties.
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties against various pathogens.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound can be a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: It may have potential as an anti-inflammatory or anticancer agent.
Industry
Agriculture: The compound can be used as a pesticide or herbicide.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-((2-PYRIDINYLMETHYLENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Such as 4-amino-5-mercapto-3-phenyl-1,2,4-triazole.
Pyridine Derivatives: Such as 2-pyridylmethylene hydrazine.
Methoxyphenyl Compounds: Such as 3,4,5-trimethoxybenzaldehyde.
Uniqueness
4-((2-PYRIDINYLMETHYLENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its combination of a triazole ring, pyridyl group, and trimethoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N5O3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[(E)-pyridin-2-ylmethylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N5O3S/c1-23-13-8-11(9-14(24-2)15(13)25-3)16-20-21-17(26)22(16)19-10-12-6-4-5-7-18-12/h4-10H,1-3H3,(H,21,26)/b19-10+ |
InChI Key |
DEKKJZACEOZQEQ-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=CC=N3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=CC=N3 |
Origin of Product |
United States |
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